Cas no 476669-21-3 ((2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile is a structurally complex organic compound featuring a thiazole core substituted with a fluorophenyl group and an ethoxyphenyl-linked acrylonitrile moiety. Its conjugated system and electron-withdrawing nitrile group contribute to potential reactivity in synthetic applications, particularly in the formation of heterocyclic derivatives or as an intermediate in pharmaceutical development. The presence of fluorine may enhance metabolic stability and binding affinity in biologically active molecules. The (Z)-configuration of the double bond ensures stereoselectivity, which can be advantageous in targeted synthesis. This compound is suited for research in medicinal chemistry and material science due to its unique structural features and functional group diversity.
(2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
476669-21-3 structure
Product name:(2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:476669-21-3
MF:C20H15FN2OS
MW:350.409306764603
CID:5917736
PubChem ID:7121301

(2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[(2-ethoxyphenyl)methylene]-4-(4-fluorophenyl)-
    • (2Z)-3-(2-ETHOXYPHENYL)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE
    • AKOS024598971
    • F0760-0139
    • 476669-21-3
    • (Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • Inchi: 1S/C20H15FN2OS/c1-2-24-19-6-4-3-5-15(19)11-16(12-22)20-23-18(13-25-20)14-7-9-17(21)10-8-14/h3-11,13H,2H2,1H3
    • InChI Key: RSAXPYOFNACAMJ-UHFFFAOYSA-N
    • SMILES: C(C1SC=C(C2C=CC(F)=CC=2)N=1)(C#N)=CC1C=CC=CC=1OCC

Computed Properties

  • Exact Mass: 350.08891244g/mol
  • Monoisotopic Mass: 350.08891244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • Density: 1.257±0.06 g/cm3(Predicted)
  • Boiling Point: 525.4±60.0 °C(Predicted)
  • pka: -0.35±0.10(Predicted)

(2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0139-1mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-0139-15mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0760-0139-10μmol
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0760-0139-2μmol
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-0139-10mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0139-75mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-0139-20mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0139-2mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0760-0139-25mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-0139-5μmol
(2Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-21-3 90%+
5μl
$63.0 2023-05-17

Additional information on (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Recent Advances in the Study of (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 476669-21-3)

The compound (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS: 476669-21-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiazole-based derivative exhibits a unique structural framework, combining an ethoxyphenyl group, a fluorophenyl moiety, and a nitrile functionality, which may contribute to its biological activity. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on specific kinase pathways implicated in inflammatory diseases. The researchers employed molecular docking simulations and in vitro assays to demonstrate its high affinity for the target kinase, with an IC50 value in the nanomolar range. These findings suggest that 476669-21-3 could serve as a promising scaffold for the development of novel anti-inflammatory agents.

Further research has explored the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute revealed that (2Z)-3-(2-ethoxyphenyl)-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated apoptosis pathways. The study highlighted the compound's ability to induce caspase-dependent apoptosis, making it a candidate for further investigation in combination therapies.

From a synthetic chemistry perspective, recent advancements have been made in optimizing the production of 476669-21-3. A 2024 paper in Organic Process Research & Development described a novel, cost-effective synthetic route with improved yield and purity. This development is particularly significant for scaling up production for future clinical trials.

Pharmacokinetic studies have also progressed, with animal models showing favorable absorption and distribution profiles. However, researchers note that further modifications may be necessary to improve metabolic stability and reduce potential hepatotoxicity, as indicated by preliminary toxicity screening.

The current research landscape suggests that 476669-21-3 represents a versatile chemical entity with multiple potential therapeutic applications. Its unique structural features and demonstrated biological activities make it a compelling subject for continued investigation. Future research directions may include structure-activity relationship studies to optimize potency and selectivity, as well as more comprehensive toxicological evaluations to assess its clinical potential.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.